

Commercial Suppliers and Technical Guide for 2-Chloronicotinaldehyde in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloronicotinaldehyde

Cat. No.: B135284

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Chloronicotinaldehyde**, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide details commercial suppliers, key chemical properties, and established experimental protocols for its use.

Commercial Availability

2-Chloronicotinaldehyde is readily available from a number of commercial suppliers catering to the research and development sector. The purity of the commercially available material is typically high, though it is always recommended to verify the purity upon receipt, especially for sensitive applications. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
Thermo Scientific Chemicals	97%	36404-88-3	C ₆ H ₄ CINO	141.55	Solid
Apollo Scientific	≥95%	36404-88-3	C ₆ H ₄ CINO	141.56	Solid
MedchemExpress	>95%	36404-88-3	C ₆ H ₄ CINO	141.56	Solid
CymitQuimica	≥95%	36404-88-3	C ₆ H ₄ CINO	141.56	White to faint yellow crystalline solid
Vulcanchem	Inquire	36404-88-3	C ₆ H ₄ CINO	141.55	White to off-white solid

Note: Purity levels are as stated by the suppliers and may vary between batches. It is recommended to request a batch-specific Certificate of Analysis (CoA) for detailed information.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Chloronicotinaldehyde** is provided below. This data is essential for reaction planning and ensuring safe handling.

Property	Value	Reference
Melting Point	50-54 °C	--INVALID-LINK--
Boiling Point	119 °C (at 30 Torr)	--INVALID-LINK--
Density	~1.33 g/cm ³ (Predicted)	--INVALID-LINK--
Solubility	Soluble in chloroform, DMSO	--INVALID-LINK--
Flash Point	>230 °C	--INVALID-LINK--

Experimental Protocols

2-Chloronicotinaldehyde is a versatile intermediate. Its aldehyde functionality allows for reactions such as imine formation and subsequent reductions or cyclizations, while the chloro- and pyridine moieties offer sites for further functionalization.

General Protocol for Imine Synthesis

The reaction of **2-Chloronicotinaldehyde** with primary amines to form imines (Schiff bases) is a fundamental transformation. These imines can be valuable intermediates for the synthesis of more complex heterocyclic structures.

Materials:

- **2-Chloronicotinaldehyde**
- Primary amine (e.g., aniline, benzylamine)
- Anhydrous solvent (e.g., toluene, methanol, or ethanol)
- Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (optional, but often beneficial)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-Chloronicotinaldehyde** (1 equivalent) in the chosen anhydrous solvent.
- Add the primary amine (1-1.2 equivalents) to the solution.
- If using a catalyst, add a catalytic amount (e.g., a few drops of glacial acetic acid).
- The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the solvent is removed under reduced pressure.

- The crude product can be purified by recrystallization or column chromatography.

Synthesis of 5-Azaindole Derivatives

2-Chloronicotinaldehyde is a common precursor for the synthesis of 5-azaindole derivatives, which are important scaffolds in medicinal chemistry.[1] A general approach involves a multi-step synthesis, often starting with a Wittig-type reaction or a condensation followed by cyclization.

Example: Synthesis via a Wittig-Horner-Emmons approach (Illustrative)

This is a representative protocol and may require optimization for specific substrates.

Step 1: Horner-Wadsworth-Emmons Reaction

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of a suitable phosphonate ester (e.g., diethyl (isocyanomethyl)phosphonate) (1 equivalent) dropwise.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Cool the reaction mixture back to 0 °C and add a solution of **2-Chloronicotinaldehyde** (1 equivalent) in THF dropwise.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
- Purify the resulting vinyl isocyanide intermediate by column chromatography.

Step 2: Cyclization to 5-Azaindole

- Dissolve the purified vinyl isocyanide from Step 1 in a suitable solvent (e.g., dimethoxyethane).

- Add a catalytic amount of a copper(I) oxide or other suitable cyclization catalyst.
- Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
- Purify the crude 5-azaindole derivative by column chromatography or recrystallization.

Purity Analysis

Ensuring the purity of **2-Chloronicotinaldehyde** is critical for reproducible experimental results. The following are recommended analytical methods for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is suitable for determining the purity of **2-Chloronicotinaldehyde** and for monitoring reaction progress.

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
- Gradient: A typical gradient could be 10-95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

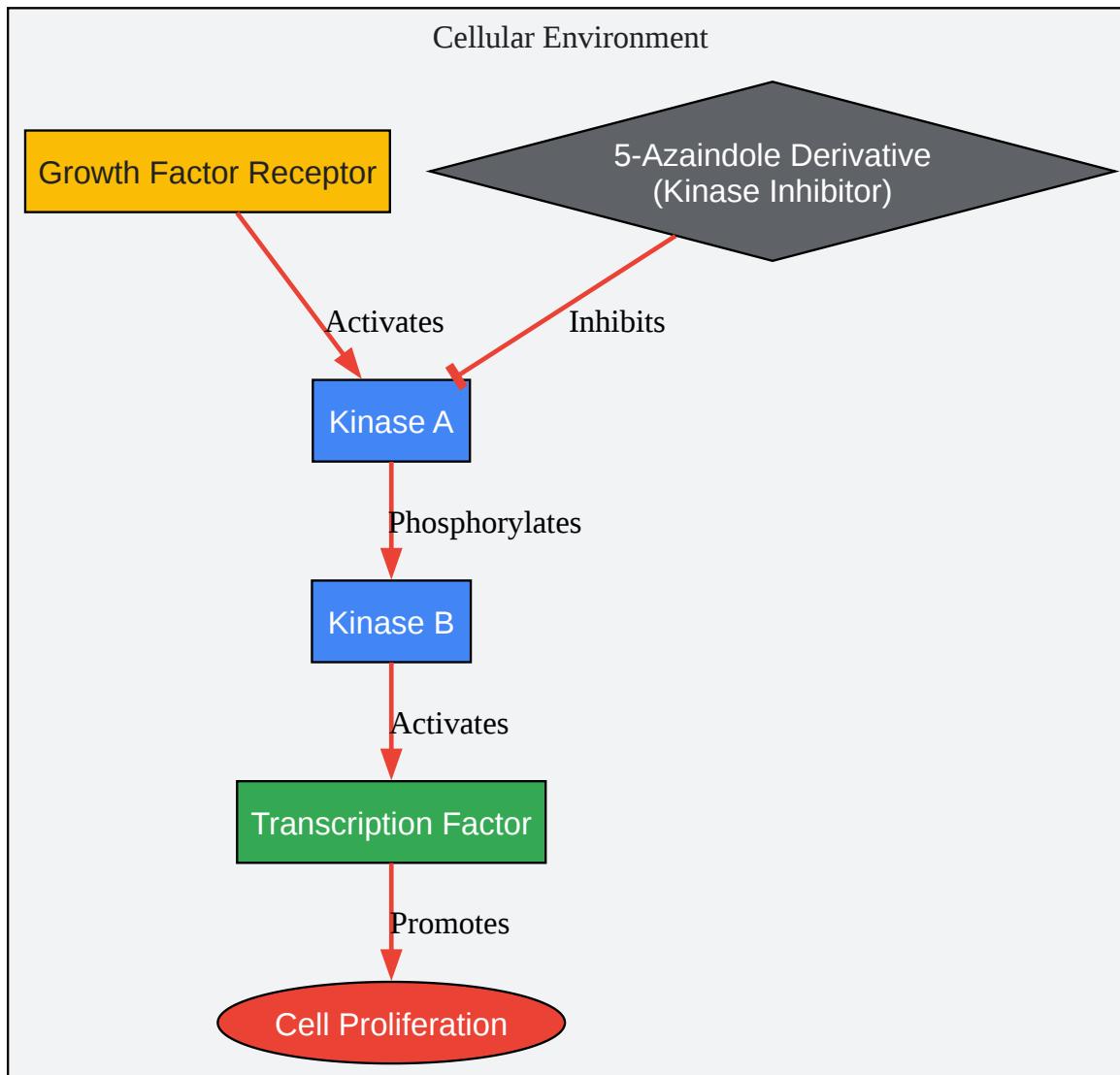
GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the compound and potential impurities.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an imine derivative from **2-Chloronicotinaldehyde**.



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References

- 1. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Chloronicotinaldehyde in Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135284#commercial-suppliers-of-2-chloronicotinaldehyde-for-research>]

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